3-Bromo-2,2-bis(bromomethyl)propanol

Flame Retardant Chemistry Polyurethane Formulation Halogenated Additives

3-Bromo-2,2-bis(bromomethyl)propanol (CAS 36483-57-5), also known as tribromoneopentyl alcohol (TBNPA), is a brominated neopentyl alcohol derivative with the molecular formula C5H9Br3O and a molecular weight of 324.84 g/mol. It is a white crystalline solid with a melting point of 66-69°C and a boiling point of 131°C at 2.5 mmHg.

Molecular Formula C5H9Br3O
Molecular Weight 324.84 g/mol
CAS No. 36483-57-5
Cat. No. B3424701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,2-bis(bromomethyl)propanol
CAS36483-57-5
Molecular FormulaC5H9Br3O
Molecular Weight324.84 g/mol
Structural Identifiers
SMILESC(C(CBr)(CBr)CBr)O
InChIInChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2
InChIKeyQEJPOEGPNIVDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1 mg/ml at 70.7° F) (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,2-bis(bromomethyl)propanol (CAS 36483-57-5): Reactive Flame Retardant Intermediate with 73% Aliphatic Bromine


3-Bromo-2,2-bis(bromomethyl)propanol (CAS 36483-57-5), also known as tribromoneopentyl alcohol (TBNPA), is a brominated neopentyl alcohol derivative with the molecular formula C5H9Br3O and a molecular weight of 324.84 g/mol . It is a white crystalline solid with a melting point of 66-69°C and a boiling point of 131°C at 2.5 mmHg . The compound contains approximately 73% aliphatic bromine by weight and features a single primary hydroxyl group, which enables its use as a reactive flame retardant that can be covalently incorporated into polymer backbones, primarily polyurethanes .

Why 3-Bromo-2,2-bis(bromomethyl)propanol Cannot Be Simply Substituted with Other Brominated Neopentyl Compounds


Despite belonging to the same brominated neopentyl chemical family, 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) exhibits critical structural and functional differences from close analogs such as dibromoneopentyl glycol (DBNPG) that preclude generic substitution. TBNPA possesses a single hydroxyl group, making it a monofunctional reactive species, whereas DBNPG contains two hydroxyl groups and functions as a difunctional chain extender [1]. This fundamental difference in functionality alters polymer network architecture, crosslink density, and ultimately the mechanical and flame-retardant properties of the final material . Furthermore, TBNPA's higher bromine content (73% vs. 60% for DBNPG) directly impacts flame retardant loading requirements and efficiency . The quantitative evidence below substantiates why procurement decisions must be based on these specific differentiating characteristics.

Quantitative Differentiators of 3-Bromo-2,2-bis(bromomethyl)propanol vs. Closest Analogs


Bromine Content and Flame Retardant Efficiency: TBNPA (73% Br) vs. DBNPG (60% Br)

TBNPA contains 73% ± 0.5% aliphatic bromine by weight, compared to approximately 60% for dibromoneopentyl glycol (DBNPG, CAS 3296-90-0) [1]. This 13 percentage point difference in bromine content translates to a 21.7% higher bromine loading per unit mass of additive. For a target bromine concentration of 12% in a polyurethane formulation, TBNPA requires 16.4 phr (parts per hundred resin) loading, whereas DBNPG would require 20.0 phr—a 22% higher additive loading . This reduced loading requirement directly impacts formulation economics and minimizes potential adverse effects on mechanical properties.

Flame Retardant Chemistry Polyurethane Formulation Halogenated Additives

Functionality and Polymer Network Control: Monofunctional TBNPA vs. Difunctional DBNPG

TBNPA possesses a single reactive hydroxyl group (monofunctional), whereas DBNPG (FR-522) contains two hydroxyl groups (difunctional) [1]. In polyurethane systems, TBNPA reacts through its single hydroxyl function to form pendant urethane groups, terminating chain growth at the point of incorporation without contributing to network crosslinking . In contrast, DBNPG acts as a chain extender, increasing crosslink density. Blends of TBNPA and DBNPG can be used to independently tune flame retardancy (via bromine content) and crosslink density (via functionality ratio), enabling formulation optimization that neither compound can achieve alone .

Polymer Synthesis Polyurethane Chemistry Crosslink Density

Thermal Stability for High-Temperature Processing: TBNPA (>300°C) vs. TBBPA (250°C) vs. HBCD (210°C)

TBNPA exhibits thermal stability exceeding 300°C, compared to 250°C for tetrabromobisphenol A (TBBPA) and 210°C for hexabromocyclododecane (HBCD) . Thermogravimetric analysis (TGA) of TBNPA shows 2% weight loss at 126°C, 5% at 149°C, and 10% at 162°C, indicating that the compound remains largely intact at temperatures up to 160°C, well above typical polyurethane processing temperatures of 80-120°C . This thermal stability profile ensures that TBNPA does not prematurely degrade or release bromine radicals during compounding, extrusion, or molding operations, preserving its flame-retardant efficacy for the final application.

Thermal Degradation Polymer Processing Flame Retardant Stability

Hydrolytic and Light Stability Profile for Durable Applications

TBNPA is specifically characterized by exceptional hydrolytic and light stability compared to other brominated flame retardants [1]. The aliphatic bromine atoms in TBNPA are covalently bonded to primary carbon atoms in a sterically hindered neopentyl structure, which confers resistance to nucleophilic substitution and hydrolytic cleavage [2]. This stability is particularly critical in applications where materials are exposed to humidity, aqueous environments, or UV radiation. In contrast, aromatic brominated compounds like TBBPA exhibit lower hydrolytic stability due to the activation of C-Br bonds by the adjacent aromatic ring system . Additionally, TBNPA's reactive incorporation via its hydroxyl group prevents leaching and migration of the flame retardant from the polymer matrix over time, a problem commonly observed with additive-type flame retardants [3].

Polymer Durability Environmental Stability Long-Term Performance

Solubility and Compatibility in Polyurethane Systems

TBNPA exhibits high solubility in polyether polyols and polyurethane systems, a property that is explicitly noted as a key differentiator in its technical literature . While specific quantitative solubility limits are not publicly reported, the high solubility is attributed to the compound's aliphatic character and the presence of a hydroxyl group that mimics polyol functionality . This high solubility distinguishes TBNPA from many other brominated flame retardants, which often require additional compatibilizers or solvent carriers to achieve homogeneous dispersion in polyurethane formulations [1]. The consequence is more uniform flame retardant distribution throughout the polymer matrix and more consistent fire performance.

Polyurethane Formulation Solubility Parameters Reactive Flame Retardants

Flame Retardant Performance: UL 94 V-0 Rating Achievable at 15-20% Loading

In epoxy and unsaturated polyester casting resins, the addition of 15-20% TBNPA in combination with ammonium polyphosphate (APP-II) enables achievement of UL 94 V-0 rating, the highest classification in the vertical burn test . The V-0 rating indicates that the material stops burning within 10 seconds after flame application and does not produce flaming drips. This performance level is achieved at moderate loading levels, reflecting the high efficiency of TBNPA's 73% bromine content . While direct comparative loading data for alternative flame retardants in identical resin systems is not publicly available, the ability to achieve V-0 at 15-20% loading represents a benchmark for evaluating flame retardant efficiency.

Flame Retardant Testing UL 94 Certification Epoxy Resins

Optimal Industrial and Research Applications for 3-Bromo-2,2-bis(bromomethyl)propanol Based on Quantified Differentiation


Reactive Flame Retardant for Flexible and Rigid Polyurethane Foams

TBNPA is optimally suited for polyurethane foam formulations where permanent, non-leaching flame retardancy is required. Its single hydroxyl group reacts with isocyanates to form pendant urethane linkages, covalently anchoring the flame retardant within the polymer network [1]. This reactive incorporation prevents migration and maintains flame retardancy through the product lifecycle. The compound's high bromine content (73%) enables UL 94 V-0 ratings at moderate loadings, while its excellent solubility in polyols ensures homogeneous dispersion without additional compatibilizers . Applications include furniture cushioning, automotive seating, and building insulation foams.

Intermediate for High-Molecular-Weight Phosphorus-Bromine Synergistic Flame Retardants

TBNPA serves as a critical reactive intermediate for synthesizing advanced flame retardants that combine bromine and phosphorus in a single molecule [1]. The hydroxyl group of TBNPA reacts with phosphorus oxychloride or phosphite esters to form phosphate esters such as tris(tribromoneopentyl)phosphate. These phosphorus-bromine compounds exhibit synergistic flame retardant effects, with phosphorus promoting char formation while bromine scavenges free radicals in the gas phase . The exceptional thermal stability of TBNPA (>300°C) ensures that the intermediate survives the synthesis conditions and imparts high-temperature stability to the final flame retardant product.

Flame-Retardant Unsaturated Polyester and Epoxy Resins for Electrical and Electronic Applications

TBNPA is an effective reactive flame retardant for thermosetting resins used in printed circuit boards, electrical encapsulation, and composite materials. At loadings of 15-20% in combination with ammonium polyphosphate, TBNPA enables UL 94 V-0 ratings in epoxy and unsaturated polyester casting resins [1]. The compound's high bromine content (73%) provides efficient flame suppression, while its thermal stability (>300°C) ensures compatibility with resin curing temperatures that can exceed 150°C. The hydrolytic stability of TBNPA's aliphatic C-Br bonds is particularly advantageous in electrical applications where long-term exposure to humidity could otherwise degrade flame retardant performance .

Formulation of Customized Polyurethane Elastomers and Coatings with Tailored Crosslink Density

The monofunctional nature of TBNPA makes it uniquely valuable for formulating polyurethane elastomers and coatings where flame retardancy must be achieved without altering the desired mechanical properties [1]. Unlike difunctional flame retardants such as DBNPG that act as chain extenders and increase crosslink density, TBNPA terminates polymer chains at the point of incorporation, forming pendant groups that impart flame retardancy without contributing to network formation . This property allows formulators to independently control flame retardancy and crosslink density by blending TBNPA with DBNPG in precise ratios, enabling optimization of both fire safety and mechanical performance for demanding applications in automotive, aerospace, and industrial coatings.

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